molecular formula C15H11ClN2O2S B2404267 N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 112446-78-3

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2404267
CAS No.: 112446-78-3
M. Wt: 318.78
InChI Key: OKMQLXADCBAERK-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a chemical compound known for its unique structure and properties It contains a benzothiazole ring substituted with a chlorine atom at the 4-position and a phenoxyacetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
  • 4-Chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is unique due to its phenoxyacetamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMQLXADCBAERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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